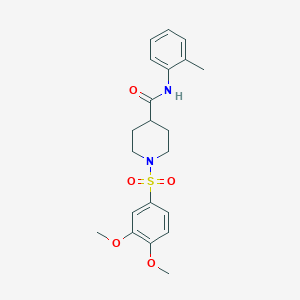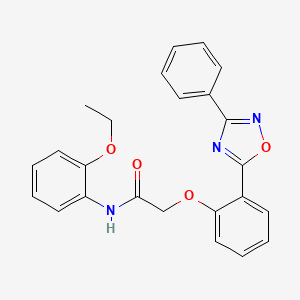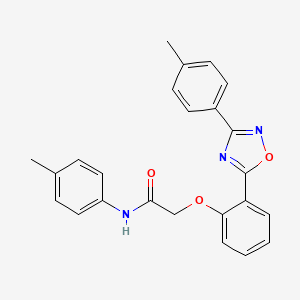
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is widely used in scientific research to investigate the role of adenosine receptors in various physiological processes.
Mechanism of Action
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide acts as a competitive antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor. Adenosine A1 receptors are widely distributed in the brain, heart, and other organs. When adenosine binds to the receptor, it activates a signaling pathway that leads to the inhibition of adenylate cyclase and the decrease in intracellular cAMP levels. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide blocks the binding of adenosine to the receptor, thereby preventing the activation of this signaling pathway.
Biochemical and Physiological Effects:
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide can inhibit the proliferation of cancer cells, stimulate the release of neurotransmitters, and modulate the activity of ion channels. In vivo studies have shown that 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide can reduce blood pressure, heart rate, and vascular tone. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide is a potent and selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for investigating the role of adenosine receptors in various physiological processes. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has been extensively studied, and its pharmacological properties are well characterized. However, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has some limitations for lab experiments. It is relatively expensive and may not be readily available in some research settings. In addition, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has a short half-life and may require frequent dosing in some experiments.
Future Directions
There are many future directions for the use of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide in scientific research. One area of interest is the role of adenosine A1 receptors in the regulation of sleep and wakefulness. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has been shown to inhibit the sleep-promoting effects of adenosine, suggesting that adenosine A1 receptors may play a role in the regulation of sleep. Another area of interest is the role of adenosine A1 receptors in the regulation of pain and inflammation. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has been shown to have anti-inflammatory and analgesic effects, suggesting that adenosine A1 receptors may be a potential target for the development of new pain medications. Overall, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide is a valuable tool for investigating the role of adenosine A1 receptors in various physiological processes, and there are many exciting future directions for its use in scientific research.
Synthesis Methods
The synthesis of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide involves several steps, including the reaction of 3,4-dimethoxybenzenesulfonyl chloride with o-toluidine to form 3,4-dimethoxy-N-(o-tolyl)benzenesulfonamide. This compound is then reacted with piperidine-4-carboxylic acid to form the final product, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide. The synthesis of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide is widely used in scientific research to investigate the role of adenosine receptors in various physiological processes. Adenosine receptors are involved in the regulation of cardiovascular, respiratory, immune, and nervous system function. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide is a potent and selective antagonist of the adenosine A1 receptor, which is primarily responsible for the cardiovascular effects of adenosine. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has been used to study the role of adenosine A1 receptors in the regulation of blood pressure, heart rate, and vascular tone.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-15-6-4-5-7-18(15)22-21(24)16-10-12-23(13-11-16)29(25,26)17-8-9-19(27-2)20(14-17)28-3/h4-9,14,16H,10-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQZMJZQJGSPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716202.png)


![3-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716221.png)


![4-ethoxy-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716238.png)
